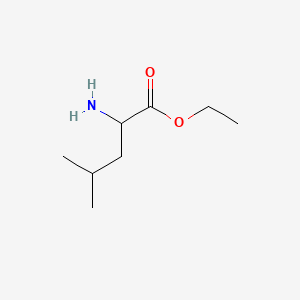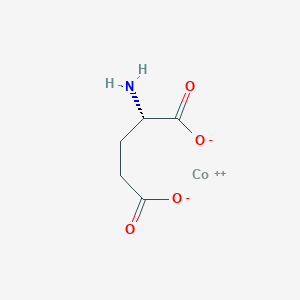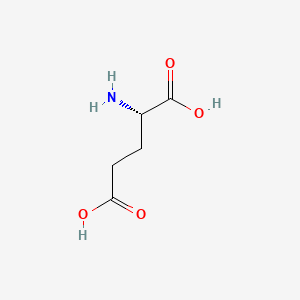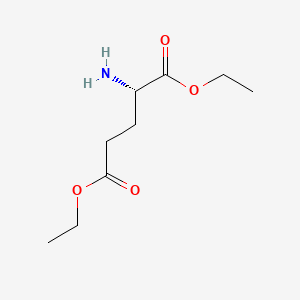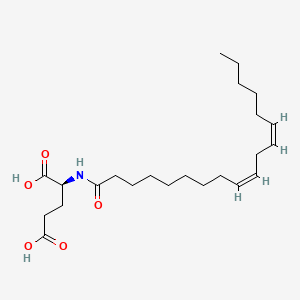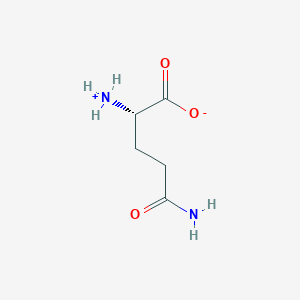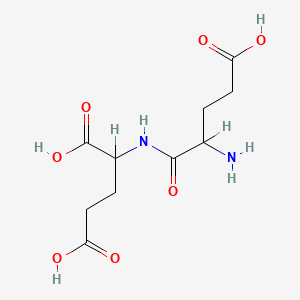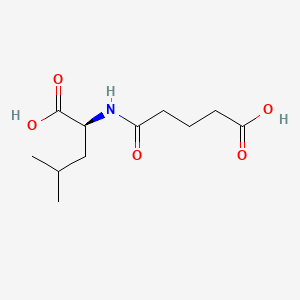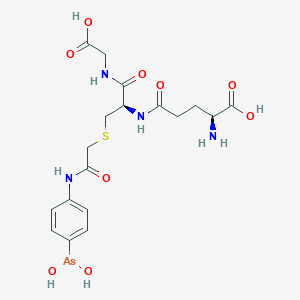![molecular formula C22H20FN3O2 B1671731 3-[2-(4-氟苯基)乙氨基]-1-甲基-4-(2-甲基-1H-吲哚-3-基)吡咯-2,5-二酮 CAS No. 1129669-05-1](/img/structure/B1671731.png)
3-[2-(4-氟苯基)乙氨基]-1-甲基-4-(2-甲基-1H-吲哚-3-基)吡咯-2,5-二酮
描述
IM-12 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with an inhibitory concentration (IC50) of 53 nanomolar. This compound is known to enhance Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
科学研究应用
IM-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β and its effects on various signaling pathways.
Biology: Employed in cell biology research to investigate the role of GSK-3β in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3β
作用机制
IM-12 exerts its effects by inhibiting the activity of GSK-3β. This inhibition leads to the accumulation of β-catenin, which in turn activates the Wnt signaling pathway. The activation of this pathway promotes various cellular processes, including cell proliferation and differentiation. The molecular targets of IM-12 include the active site of GSK-3β, where it binds and prevents the enzyme from phosphorylating its substrates .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
IM-12 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with heating to facilitate the reactions .
Industrial Production Methods
Industrial production of IM-12 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .
化学反应分析
Types of Reactions
IM-12 undergoes several types of chemical reactions, including:
Oxidation: IM-12 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: IM-12 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving IM-12 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of IM-12 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
相似化合物的比较
IM-12 is unique among GSK-3β inhibitors due to its high potency and selectivity. Similar compounds include:
CHIR-99021: Another potent GSK-3β inhibitor with similar applications in research and medicine.
SB-216763: A selective GSK-3β inhibitor used in various biological studies.
BIO: A GSK-3β inhibitor known for its role in stem cell research
IM-12 stands out due to its specific chemical structure, which provides enhanced stability and efficacy in inhibiting GSK-3β .
属性
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAZFUFPPSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649091 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129669-05-1 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1129669-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is IM-12?
A1: IM-12, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.
Q2: What is the structure of IM-12?
A2: IM-12 possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.
Q3: How does the presence of germanium affect the properties of IM-12?
A3: The incorporation of germanium into the IM-12 framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of IM-12 [].
Q4: What happens to IM-12 during degermanation?
A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in IM-12. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, IM-12 undergoes a transformation from the UTL to the OKO framework type [].
Q5: What is the role of double four-ring (D4R) units in IM-12's structure and properties?
A5: D4R units are crucial structural elements in IM-12. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining IM-12's structure and its response to post-synthetic modifications.
Q6: Can IM-12 be synthesized without fluoride?
A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to IM-12 []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.
Q7: What is the significance of topotactic transformations in the context of IM-12?
A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying IM-12's properties. For instance, germanosilicate CIT-13, a precursor to IM-12, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].
Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of IM-12?
A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like IM-12. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.
Q9: Has IM-12 been investigated for biomedical applications?
A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as IM-12 in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




